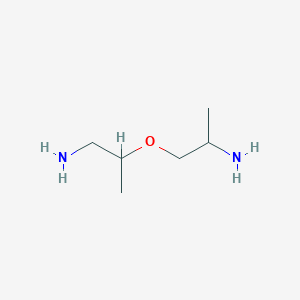![molecular formula C21H28N2O B14686788 Bis[2-(diethylamino)phenyl]methanone CAS No. 34077-98-0](/img/structure/B14686788.png)
Bis[2-(diethylamino)phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[2-(diethylamino)phenyl]methanone, also known as Michler’s ethyl ketone, is an organic compound with the molecular formula C21H28N2O. It is a derivative of benzophenone and is characterized by the presence of two diethylamino groups attached to the phenyl rings. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis[2-(diethylamino)phenyl]methanone can be synthesized through the reaction of diethylamine with benzophenone. The reaction typically involves the use of a catalyst such as anhydrous zinc chloride or aluminum chloride. The process is carried out under anhydrous conditions to prevent the hydrolysis of the reactants and products .
Industrial Production Methods
In industrial settings, the production of this compound involves the large-scale reaction of diethylamine with benzophenone in the presence of a suitable catalyst. The reaction is conducted in a controlled environment to ensure high yield and purity of the product. The final product is then purified through recrystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions
Bis[2-(diethylamino)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form secondary amines.
Substitution: The diethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products
Oxidation: Quinones
Reduction: Secondary amines
Substitution: Various substituted benzophenones
Wissenschaftliche Forschungsanwendungen
Bis[2-(diethylamino)phenyl]methanone has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Bis[2-(diethylamino)phenyl]methanone involves its interaction with molecular targets such as enzymes and proteins. The diethylamino groups enhance its ability to form stable complexes with these targets, thereby modulating their activity. The compound can also act as a photosensitizer, initiating photochemical reactions upon exposure to light .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis[4-(diethylamino)phenyl]methanone: Similar structure but with diethylamino groups at the para position.
Bis[4-(dimethylamino)phenyl]methanone: Similar structure but with dimethylamino groups instead of diethylamino groups.
Uniqueness
Bis[2-(diethylamino)phenyl]methanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to act as a photoinitiator and its applications in various fields make it a valuable compound in scientific research and industry .
Eigenschaften
CAS-Nummer |
34077-98-0 |
|---|---|
Molekularformel |
C21H28N2O |
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
bis[2-(diethylamino)phenyl]methanone |
InChI |
InChI=1S/C21H28N2O/c1-5-22(6-2)19-15-11-9-13-17(19)21(24)18-14-10-12-16-20(18)23(7-3)8-4/h9-16H,5-8H2,1-4H3 |
InChI-Schlüssel |
DFNPQAXDMQTWAT-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=CC=C1C(=O)C2=CC=CC=C2N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



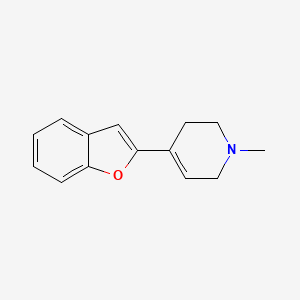
![4-{(E)-[(4-Cyanophenyl)imino]methyl}phenyl heptanoate](/img/structure/B14686713.png)
![6H-Pyrrolo[3,4-g]quinoxaline-6,8(7H)-dione](/img/structure/B14686718.png)
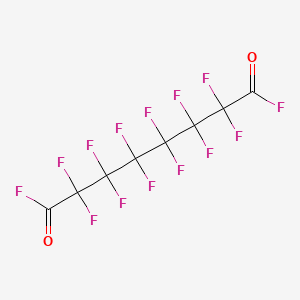

![4-[(4-Aminophenyl)methyl]aniline;1,3-dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol;terephthalic acid;1,3,5-tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-trione](/img/structure/B14686733.png)
![2-[(4-Methylphenyl)sulfonyl]-3,6-dihydro-2h-1,2-thiazine 1-oxide](/img/structure/B14686741.png)


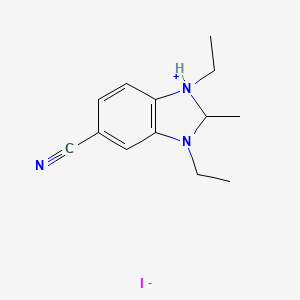
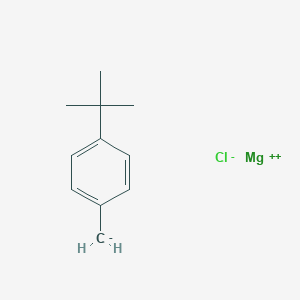
![2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}ethan-1-ol](/img/structure/B14686785.png)
